3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile
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Description
3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile is a useful research compound. Its molecular formula is C22H13Cl2F3N2O and its molecular weight is 449.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Development
Compounds structurally related to "3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]acrylonitrile" are often explored for their synthetic versatility and potential in creating novel materials. For example, the study on the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines demonstrates the synthetic pathways to create new ring systems with potential applications in medicinal chemistry and material science (Elnagdi, Sallam, & Ilias, 1975).
Optical and Electronic Properties
Compounds with acrylonitrile groups, especially those involving pyrrol and phenyl structures, show interesting optical and electronic properties. For instance, the study on the molecular packing and intermolecular interactions of acrylonitrile derivatives highlights their unique optical characteristics, which are crucial for developing optical materials (Percino et al., 2014). Similarly, the investigation into the controlled radical polymerization of an acrylamide containing l-Phenylalanine moiety via RAFT presents an approach to creating polymers with tailored properties for potential use in biotechnology and material science (Mori, Sutoh, & Endo, 2005).
Functional Materials and Sensors
The development of functional materials, such as gel polymer electrolytes for lithium-ion batteries, showcases the applicability of acrylonitrile derivatives in energy storage technologies. The preparation and performance evaluation of gel polymer electrolytes based on electrospun polymer membranes incorporating ionic liquids demonstrate the potential of such materials in enhancing the performance of lithium-ion batteries (Rao et al., 2012).
Photophysical Properties
Research into the photophysical properties of positional isomeric acrylonitrile derivatives with core pyridine and phenyl moieties underscores the significance of these compounds in photonic applications. The experimental and DFT studies provide insights into the solvatochromism, fluorescence, and molecular structure of these compounds, laying the groundwork for their use in optical materials and sensors (Castillo et al., 2021).
Properties
IUPAC Name |
(Z)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2O/c1-29-12-15(21(30)19-6-5-17(23)10-20(19)24)9-18(29)8-14(11-28)13-3-2-4-16(7-13)22(25,26)27/h2-10,12H,1H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQIGWOXCOMFLU-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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